4-Amino-2-chloro-5-methylbenzoic acid
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Overview
Description
4-Amino-2-chloro-5-methylbenzoic acid is an organic compound with the molecular formula C8H8ClNO2. It is characterized by the presence of amino, chloro, and methyl functional groups attached to a benzoic acid core. This compound is known for its applications in pharmaceutical and chemical research due to its unique structural properties .
Mechanism of Action
Target of Action
Amines, which are derivatives of ammonia, are known to interact with a variety of biological targets .
Mode of Action
It’s known that amines can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
Amines are known to play a role in a variety of biochemical processes, including protein synthesis and neurotransmission .
Pharmacokinetics
The compound’s molecular weight (18561 g/mol) and its physical form (powder) suggest that it could be absorbed and distributed in the body .
Result of Action
The compound is classified as potentially hazardous, with warnings for acute toxicity, skin irritation, serious eye damage/eye irritation, and specific target organ toxicity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Amino-2-chloro-5-methylbenzoic acid. For instance, the compound should be stored at room temperature for optimal stability . Furthermore, it’s important to prevent the compound from entering drains, as discharge into the environment must be avoided .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-chloro-5-methylbenzoic acid typically involves the chlorination of 2-amino-3-methylbenzoic acid. The reaction is carried out in a solvent such as dimethylformamide (DMF) using N-chlorosuccinimide (NCS) as the chlorinating agent. The reaction proceeds with high regioselectivity, likely due to the strong electron-donating effect of the amino group, which directs the chlorination to the para position relative to the amino group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of cost-effective and readily available raw materials, such as 2-amino-3-methylbenzoic acid, and employs efficient reaction conditions to maximize yield and purity. The reaction is typically conducted under controlled temperature and pressure to ensure optimal conversion and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-chloro-5-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted via nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Diazotization Reactions: The amino group can be converted to a diazonium salt, which can then undergo further transformations.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Diazotization: Sodium nitrite and hydrochloric acid at low temperatures.
Major Products
Substitution Products: Derivatives with various substituents replacing the chloro group.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Diazotization Products: Aryl diazonium salts and their subsequent derivatives.
Scientific Research Applications
4-Amino-2-chloro-5-methylbenzoic acid is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules and in studying reaction mechanisms.
Biology: In the development of biochemical assays and as a building block for bioactive compounds.
Medicine: As a precursor in the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: In the production of dyes, pigments, and other specialty chemicals
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-chloro-2-methoxybenzoic acid: Similar structure but with a methoxy group instead of a methyl group.
2-Amino-5-chloro-3-methylbenzoic acid: Positional isomer with the amino and chloro groups at different positions.
4-Amino-2-chloro-5-methylbenzoic acid: Another positional isomer with different functional group arrangements
Uniqueness
This compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its ability to undergo selective reactions and form diverse derivatives makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
4-amino-2-chloro-5-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-4-2-5(8(11)12)6(9)3-7(4)10/h2-3H,10H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZDMHQYJWDAME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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